1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane
Description
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-21-15-14(7-3-8-17-15)16(20)19-10-4-9-18(11-12-19)13-5-2-6-13/h3,7-8,13H,2,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHTWJCCPBJESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCN(CC2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclobutyl and diazepane groups. Common synthetic routes include:
Suzuki–Miyaura coupling: This method is often used to form the carbon-carbon bonds in the pyridine ring.
Cyclization reactions: These are employed to form the diazepane ring, often using reagents like sodium hydride or potassium tert-butoxide.
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane undergoes various chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyridine Ring
The pyridine ring’s substituents critically influence binding affinity and efficacy at nAChRs. Key analogs and their properties are summarized below:
- Ethoxy vs. Methylsulfanyl : Compound 2’s ethoxy group enhances binding affinity (Ki = 8.3 nM) compared to the unsubstituted Compound 1 (Ki = 12.5 nM), likely due to improved hydrophobic complementarity . The target compound’s methylsulfanyl group may similarly enhance binding via sulfur’s polarizability, though steric effects could differ due to the larger atomic radius of sulfur versus oxygen.
- The target compound’s methylsulfanyl group is less bulky than phenyl, suggesting a balance between steric compatibility and electronic effects.
Cyclobutyl vs. Cyclopropane Substituents
Cyclobutyl groups (as in the target compound) confer greater conformational rigidity and slightly larger steric volume compared to cyclopropane analogs. For example:
- 1-Cyclopropanecarbonyl-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane (CAS 2877630-87-8): Cyclopropane’s smaller size may allow tighter packing in binding pockets but reduces torsional stability .
- Target Compound : Cyclobutyl’s four-membered ring may optimize interactions with hydrophobic pockets in nAChRs while maintaining moderate flexibility .
Research Findings and Implications
- Binding Mode : The 1,4-diazepane scaffold orients toward the principal subunit of nAChRs, while the pyridine ring faces the complementary subunit, stabilized by C-loop interactions . The methylsulfanyl group’s position at pyridine-2 may influence hydrogen-bonding networks or hydrophobic contacts.
- Efficacy Trends : Bulkier substituents (e.g., phenyl) reduce efficacy, whereas moderate groups (ethoxy, methylsulfanyl) enhance or maintain binding . The target compound’s methylsulfanyl group is hypothesized to improve ligand-receptor complementarity relative to unsubstituted analogs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane, and how can reaction conditions be optimized?
- Methodology : Utilize controlled copolymerization techniques, as described for structurally similar polycationic reagents (e.g., P(CMDA-DMDAAC)s). Key parameters include monomer ratios (e.g., cyclobutyl groups vs. pyridine derivatives), reaction temperature (50–80°C), and initiator concentrations (e.g., ammonium persulfate at 1–3 mol%) . For carbonyl group incorporation, employ stepwise acylation under inert atmospheres to prevent oxidation of methylsulfanyl moieties .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Combine X-ray crystallography (for solid-state conformation) with spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm cyclobutyl ring geometry and pyridine-3-carbonyl connectivity.
- FT-IR : Identify characteristic bands for C=O (1650–1700 cm) and S–CH (650–750 cm) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What experimental protocols ensure stability during storage and handling?
- Methodology : Conduct accelerated aging studies under varying humidity (20–80% RH) and temperature (4–40°C) to assess degradation pathways. Monitor hydrolytic stability of the diazepane ring and methylsulfanyl group using HPLC-PDA. Store in amber vials under nitrogen to prevent photolytic and oxidative degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodology : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This identifies nucleophilic/electrophilic sites, such as the pyridine carbonyl group or diazepane nitrogen, guiding derivatization strategies . Compare computational results with experimental NMR chemical shifts to validate accuracy .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodology :
- Dose-Response Reproducibility : Test the compound in parallel assays (e.g., cell-free enzymatic vs. cell-based) to isolate confounding factors like membrane permeability or efflux pump interference.
- Metabolite Profiling : Use LC-MS/MS to identify active or inhibitory metabolites that may explain divergent results .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true pharmacological effects .
Q. How can reaction mechanisms involving the methylsulfanyl-pyridine moiety be elucidated?
- Methodology :
- Kinetic Isotope Effects (KIE) : Substitute -CH with -CD to probe rate-determining steps in nucleophilic substitutions.
- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., DABCO) to identify transient species in oxidative or alkylation reactions .
- Computational Transition-State Modeling : Map energy barriers for sulfide oxidation or pyridine ring functionalization using Gaussian or ORCA software .
Q. What advanced techniques characterize surface adsorption or environmental interactions?
- Methodology : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to study adsorption on model indoor surfaces (e.g., silica or cellulose). Quantify partitioning coefficients between gaseous and condensed phases using environmental chamber experiments paired with GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
